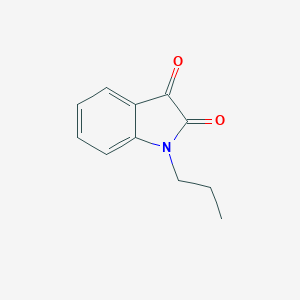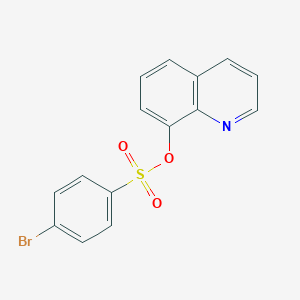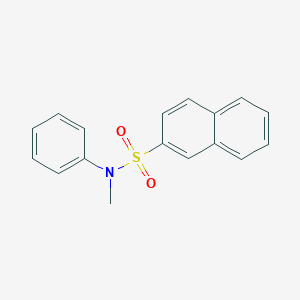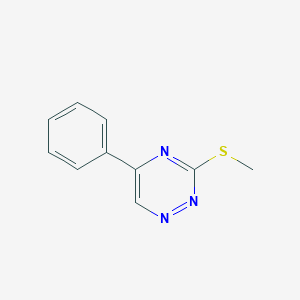
N-phenyl-1,2-dihydroacenaphthylen-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-1,2-dihydroacenaphthylen-5-amine typically involves the reduction of acenaphthene derivatives. One common method is the reduction of 5-nitroacenaphthene using hydrogen gas in the presence of a palladium catalyst. The reaction conditions include:
Temperature: 50-100°C
Pressure: 1-5 atm
Catalyst: Palladium on carbon (Pd/C)
Another method involves the reduction of 5-acenaphthenequinone using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction conditions are:
Temperature: Room temperature
Solvent: Methanol or ethanol
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation due to its efficiency and scalability. The process involves:
Reactants: 5-nitroacenaphthene, hydrogen gas
Conditions: Elevated temperature and pressure in a hydrogenation reactor
Analyse Chemischer Reaktionen
Types of Reactions
N-phenyl-1,2-dihydroacenaphthylen-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acenaphthenequinone derivatives.
Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an alcohol solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Acenaphthenequinone derivatives
Reduction: Fully saturated acenaphthene derivatives
Substitution: N-substituted acenaphthylenamine derivatives
Wissenschaftliche Forschungsanwendungen
N-phenyl-1,2-dihydroacenaphthylen-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-phenyl-1,2-dihydroacenaphthylen-5-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Acenaphthenamine
- 5-Acenaphtheneamine
- 5-Aminoacenaphthene
Uniqueness
N-phenyl-1,2-dihydroacenaphthylen-5-amine is unique due to its specific structural features, including the presence of both an amine group and a partially hydrogenated acenaphthene ring
Eigenschaften
CAS-Nummer |
102027-91-8 |
|---|---|
Molekularformel |
C18H15N |
Molekulargewicht |
245.3 g/mol |
IUPAC-Name |
N-phenyl-1,2-dihydroacenaphthylen-5-amine |
InChI |
InChI=1S/C18H15N/c1-2-6-15(7-3-1)19-17-12-11-14-10-9-13-5-4-8-16(17)18(13)14/h1-8,11-12,19H,9-10H2 |
InChI-Schlüssel |
XVVRBGXWPDPMBY-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC4=CC=CC=C4 |
Kanonische SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Methylbenzo[cd]indol-2(1H)-one](/img/structure/B184090.png)





![4',4'''-Bi[benzenesulfonanilide]](/img/structure/B184103.png)

![1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole](/img/structure/B184106.png)



